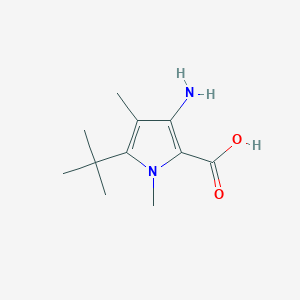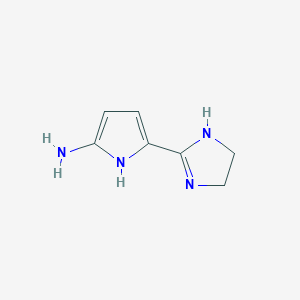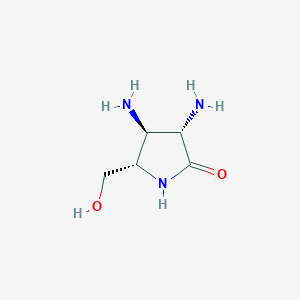
(3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring multiple functional groups, makes it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as amino acids or their derivatives.
Cyclization: The key step involves the cyclization of the starting material to form the pyrrolidin-2-one ring.
Functional Group Introduction: Subsequent steps introduce the amino and hydroxymethyl groups at specific positions on the ring.
Chiral Resolution: The final step often involves chiral resolution to obtain the desired stereoisomer.
Industrial Production Methods: Industrial production methods may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Modified amino derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
(3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or substrate.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
- (3S,4S,5S)-3,4-diamino-5-(methyl)pyrrolidin-2-one
- (3S,4S,5S)-3,4-diamino-5-(ethyl)pyrrolidin-2-one
Uniqueness:
- The presence of both amino and hydroxymethyl groups in this compound provides unique reactivity and potential for diverse applications.
- Its chiral nature allows for specific interactions with biological targets, enhancing its utility in medicinal chemistry.
Eigenschaften
Molekularformel |
C5H11N3O2 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H11N3O2/c6-3-2(1-9)8-5(10)4(3)7/h2-4,9H,1,6-7H2,(H,8,10)/t2-,3-,4+/m1/s1 |
InChI-Schlüssel |
REGOMLSWOKUHLB-JJYYJPOSSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H](C(=O)N1)N)N)O |
Kanonische SMILES |
C(C1C(C(C(=O)N1)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate](/img/structure/B12877135.png)
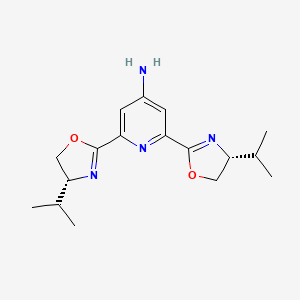
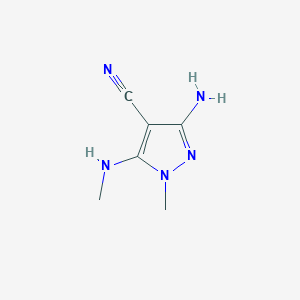
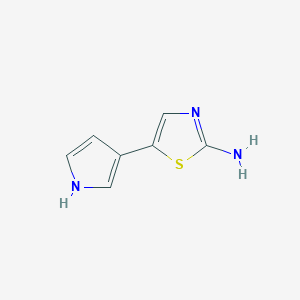
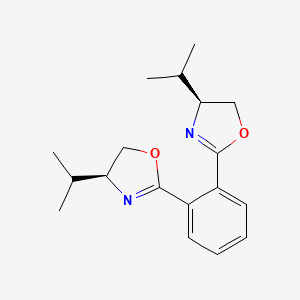

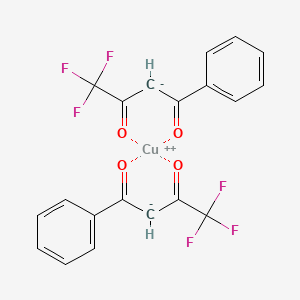
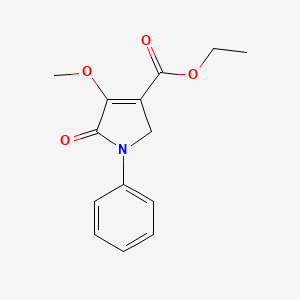

![N-[(4-Butoxyphenyl)methyl]quinolin-8-amine](/img/structure/B12877184.png)
